molecular formula C12H11NO3 B8596671 2-Phenyl-5-ethyl-oxazole-4-carboxylic acid

2-Phenyl-5-ethyl-oxazole-4-carboxylic acid

Cat. No. B8596671
M. Wt: 217.22 g/mol
InChI Key: XMNCTHGNUJJFAD-UHFFFAOYSA-N
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Patent
US08211914B2

Procedure details

A solution of 5-ethyl-2-phenyl-oxazole-4-carboxylic acid benzyl ester (1 g, 3.25 mmol) in 30 mL of ethanol was hydrogenated at 30 psi with 10% Pd/C (200 mg) at room temperature for two hours. The reaction mixture was filtered through a celite plug, evaporated and placed under high vacuum to give 5-ethyl-2-phenyl-oxazole-4-carboxylic acid, that was used without further purification. LCMS calcd for C12H11NO3 (m/e) 217, obsd 218 (M+H).
Name
5-ethyl-2-phenyl-oxazole-4-carboxylic acid benzyl ester
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]([C:11]1[N:12]=[C:13]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[O:14][C:15]=1[CH2:16][CH3:17])=[O:10])C1C=CC=CC=1>C(O)C.[Pd]>[CH2:16]([C:15]1[O:14][C:13]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)=[N:12][C:11]=1[C:9]([OH:10])=[O:8])[CH3:17]

Inputs

Step One
Name
5-ethyl-2-phenyl-oxazole-4-carboxylic acid benzyl ester
Quantity
1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)C=1N=C(OC1CC)C1=CC=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
200 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a celite plug
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=C(N=C(O1)C1=CC=CC=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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